![molecular formula C16H19N5OS B5505531 1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

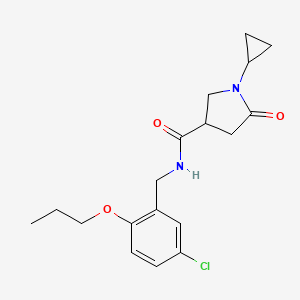

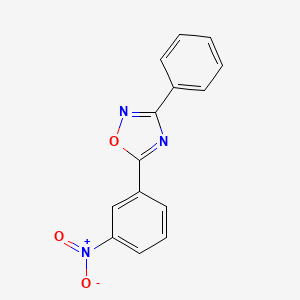

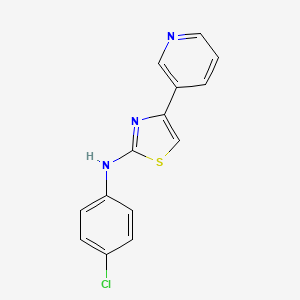

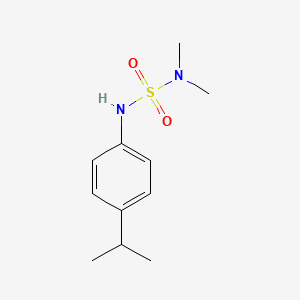

The chemical compound belongs to a class of compounds that often exhibit significant biological activity, making them of interest in pharmaceutical research and material science. Tetrazole derivatives, in particular, are known for their versatile applications due to their stability and reactivity.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves cycloaddition reactions or the substitution of functional groups in precursor molecules. A related synthesis involves the formation of spirocyclic 1,3-thiazolidines through a [2+3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Another synthesis path is through the condensation of aminobenzothiazole and dimethylthiophene, leading to compounds with confirmed structures via NMR and mass spectrometry analysis (عبدالله محمد عسيري & سلمان أحمد خان, 2010).

Molecular Structure Analysis

Molecular structure analysis of tetrazole derivatives reveals insights into their geometrical features, including the presence of essential interactions between functional groups that influence the overall molecule's reactivity and potential biological activity. For instance, derivatives of 1,5-disubstituted tetrazoles show specific geometric features and intermolecular hydrogen bonding patterns (Lyakhov, Vorobiov, Ivashkevich, & Gaponik, 2008).

Chemical Reactions and Properties

Tetrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution and cycloaddition, leading to a wide range of products with diverse properties. For example, reaction of ethoxymethylidene carboxylic acid esters with tetrazol-5-amine results in the formation of pyrimidine derivatives capable of further nucleophilic substitution (Goryaeva et al., 2015).

Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

Spirocyclic and Heterocyclic Compound Synthesis : Research demonstrates the utilization of related tetrazole compounds in the synthesis of spirocyclic and heterocyclic structures. For instance, the sonication of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine leads to the formation of reactive azomethine ylides, which upon interaction with cyclic thioketones yield spirocyclic 1,3-thiazolidines, highlighting a pathway for constructing complex molecular architectures (A. Gebert, A. Linden, G. Mlostoń, H. Heimgartner, 2003).

Synthesis of Benzofuran Derivatives : Another study outlines the concise synthesis of α-substituted 2-benzofuranmethamines via α-substituted 2-benzofuranmethyl carbocation intermediates, revealing methods to generate benzofuran structures that are pivotal in pharmaceutical and material science applications (Nikhom Wongsa et al., 2013).

Polymeric Material Functionalization : The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including tetrazole derivatives, is shown to enhance material properties like swelling behavior and thermal stability. Such modified polymers find applications in biomedical fields, showcasing the utility of tetrazole compounds in functional material design (Hala M. Aly et al., 2015).

Medicinal Chemistry

Antimicrobial and Antitumor Activities : Silver(I) complexes involving tetrazole-containing compounds exhibit significant antimicrobial and antitumor potentials. The study suggests that these complexes, through the incorporation of tetrazole ligands, can lead to the development of new therapeutic agents (Tina P. Andrejević et al., 2018).

Cancer Research : Platinum(II) and Palladium(II) complexes with benzimidazole ligands, structurally related to tetrazole compounds, have been synthesized and tested for their anticancer properties. Such studies underline the potential of tetrazole and related compounds in developing anticancer drugs (N. T. A. Ghani, A. Mansour, 2011).

Propiedades

IUPAC Name |

1-propyl-N-[[2-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-2-9-21-16(18-19-20-21)17-11-13-6-3-4-8-15(13)22-12-14-7-5-10-23-14/h3-8,10H,2,9,11-12H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENGRCLMDEOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)